
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone
Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is an organic compound that features a boron-containing dioxaborolane ring and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone typically involves the following steps:
Formation of the Dioxaborolane Ring: This can be achieved by reacting pinacol with boron trihalides under controlled conditions.
Coupling with Dihydropyridine: The dioxaborolane intermediate is then coupled with a dihydropyridine derivative using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: Reduction reactions can yield different reduced forms of the dihydropyridine moiety.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions to form new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium or copper catalysts are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include various boronic acids, reduced dihydropyridine derivatives, and substituted boron compounds .
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Development
- The compound's structure suggests it may function as a potential drug candidate due to its ability to interact with biological targets. For instance, derivatives of dihydropyridine are known to exhibit various pharmacological activities such as antihypertensive and anti-inflammatory effects.
-
Arginase Inhibition
- Recent studies have highlighted the role of arginase inhibitors in cancer therapy. The compound's structural analogs have shown promising results in inhibiting human arginase isoforms with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in cancer treatment strategies.
-
Targeted Therapy
- The incorporation of boron into pharmaceuticals can enhance their efficacy and selectivity. Boron-containing compounds have been studied for their potential in targeted therapies due to their unique reactivity and ability to form stable complexes with biomolecules.
Materials Science Applications
-
Polymer Chemistry
- The boron-containing moiety allows for the synthesis of novel polymers with tailored properties. These materials can be utilized in various applications including drug delivery systems and bio-compatible materials.
-
Sensing Applications
- The unique electronic properties of the dioxaborolane group make it suitable for developing sensors that can detect specific biomolecules or environmental pollutants.
Organic Synthesis Applications
-
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further transformations leading to complex organic molecules used in pharmaceuticals and agrochemicals.
-
Cross-Coupling Reactions
- As a boronic acid derivative, it can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds which are essential in the synthesis of many biologically active compounds.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution . The dihydropyridine moiety can interact with biological targets, potentially affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane: Similar boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Another boron compound with applications in coupling reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in the synthesis of novel copolymers.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is unique due to its combination of a boron-containing dioxaborolane ring and a dihydropyridine moiety, which imparts distinct reactivity and potential biological activity .
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone is a compound that incorporates a boron-containing moiety, specifically a dioxaborolane structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science. The dioxaborolane group is known for its utility in various chemical reactions and as a pharmacophore in drug design.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 293.28 g/mol. The structure features a dihydropyridine ring connected to a boron-containing moiety, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄BNO₃ |
Molecular Weight | 293.28 g/mol |
CAS Number | 123456-78-9 (example) |
Purity | >98% |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through non-covalent interactions. The presence of the boron atom allows for unique binding characteristics that can influence enzyme activity and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit specific kinases involved in cancer progression. A study reported an IC50 value of approximately 0.837 μM for a related compound against B-cell malignancies . This suggests that the compound may possess similar inhibitory effects on cancer cell lines.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound have shown promise. Dihydropyridine derivatives are known to exhibit neuroprotective activities by modulating calcium channels and reducing oxidative stress in neuronal cells. In vitro assays demonstrated that the compound could reduce cell death induced by oxidative stress in neuronal cell cultures .
Case Studies
- Case Study on Anticancer Activity : A study involving various boron-containing compounds tested their efficacy against multiple cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity with low micromolar IC50 values .
- Neuroprotection in Animal Models : In vivo studies using rodent models of neurodegeneration have shown that administration of related dioxaborolane compounds resulted in improved cognitive function and reduced neuronal loss compared to control groups .
Research Findings
Recent findings from literature highlight the following key points regarding the biological activity of this compound:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer progression.
- Cell Viability : In vitro studies have demonstrated a dose-dependent reduction in cell viability among cancer cell lines treated with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone?
The compound is typically synthesized via palladium-catalyzed borylation reactions. Key methods include:
- Miyaura borylation : Using aryl halides (e.g., para-chloroacetophenone) with bis(pinacolato)diboron (B2Pin2) in the presence of Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) and a base (KOAc) in toluene at 80°C for 22 hours, achieving yields up to 75% .
- Nickel-catalyzed cross-coupling : Employing NiCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene) with sodium tert-butoxide in dimethoxyethane at 110°C under inert atmosphere, yielding ~71% .
Optimization tips: Use anhydrous solvents, inert atmosphere, and monitor reaction progress via TLC or GC-MS.
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : Purify via flash column chromatography (silica gel, ethyl acetate/hexane gradient).
- Spectroscopic analysis : Confirm structure using , , and to verify boronate ester peaks (~30 ppm in ) .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, enabling access to pharmaceuticals and materials science targets . The boronate ester moiety facilitates carbon-carbon bond formation under mild conditions with aryl halides or triflates .
Advanced Research Questions
Q. How can conflicting reaction yields in similar borylation protocols be resolved?
Discrepancies in yields (e.g., 48% vs. 75%) often arise from:
- Catalyst loading : Higher Pd(OAc)₂/XPhos ratios (e.g., 5 mol%) improve efficiency in sterically hindered substrates .
- Base selection : KOAc outperforms K3PO4 in polar aprotic solvents like THF .
- Temperature control : Reactions >100°C may degrade sensitive intermediates. Validate via controlled kinetic studies and DFT calculations to identify rate-limiting steps.
Q. What strategies mitigate low reproducibility in catalytic systems for this compound’s synthesis?
- Precatalyst vs. in-situ ligand systems : Preformed Pd-XPhos complexes reduce variability compared to in-situ ligand addition .
- Oxygen sensitivity : Rigorous Schlenk techniques or glovebox use prevent boronate oxidation .
- Scalability : Pilot reactions in continuous-flow reactors enhance heat/mass transfer for gram-scale synthesis.
Q. How does the dihydropyridine ring influence the compound’s reactivity in cross-coupling?
The 5,6-dihydropyridine moiety introduces partial saturation, reducing steric hindrance and enhancing Pd insertion into the C-B bond. Computational studies (e.g., NBO analysis) suggest increased electron density at the boron center, accelerating transmetallation steps . Contrast with fully aromatic analogs, which show slower kinetics due to conjugation effects.
Q. What are the limitations of X-ray crystallography for characterizing this compound, and how can they be addressed?
- Crystal quality : The boronate ester’s hygroscopicity complicates crystal growth. Use anti-solvent vapor diffusion (e.g., hexane into CH₂Cl₂) with desiccants .
- Twinned data : SHELXL’s TWIN/BASF commands refine twinned datasets, improving R-factors <5% .
- Complementary methods : Pair with TEM/SAED for nanostructured variants.
Q. Data Contradiction and Mechanistic Analysis
Q. How to reconcile discrepancies in catalytic activity between Pd and Ni systems for this compound’s synthesis?
- Pd systems : Favor electron-rich aryl halides (e.g., para-substituted acetophenones) due to stronger Pd–C bond formation.
- Ni systems : Tolerate electron-deficient substrates but require bulkier ligands (e.g., tricyclohexylphosphine) to suppress β-hydride elimination .
Resolution : Screen substrate electronic profiles (Hammett σ values) to match catalyst selection.
Q. What experimental design flaws could lead to overestimation of this compound’s stability?
- Accelerated degradation studies : Exclude light or moisture, which hydrolyze the boronate ester. Use Karl Fischer titration to monitor water content in solvents .
- Matrix effects : Co-solvents (e.g., DMF) may stabilize intermediates; validate via Arrhenius plots under varying conditions .
Q. Methodological Recommendations
Q. How to optimize reaction conditions for high-throughput synthesis?
- DoE (Design of Experiments) : Vary catalyst loading (1–10 mol%), temperature (70–110°C), and solvent polarity (toluene vs. THF) in a 3-factor matrix .
- Automated platforms : Use robotic liquid handlers for parallel reactions, monitored by inline IR spectroscopy.
Q. What advanced computational tools predict this compound’s behavior in catalytic cycles?
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO3/c1-10(16)15-8-6-11(7-9-15)14-17-12(2,3)13(4,5)18-14/h6H,7-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENBVEOCTVQABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718235 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227068-67-8 | |
Record name | 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.